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Cat. No.: B2357142
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Molecular Weight & Chemical Entity Guide

Core Identity & Physicochemical Profile[1][2][3][4]
[5][6][7]

4-(3-Chloro-5-methoxyphenyl)piperidine is a specialized medicinal chemistry building block
belonging to the 4-arylpiperidine class.[1] This scaffold is considered a "privileged structure” in
drug discovery, frequently serving as the pharmacophore core for G-protein coupled receptor
(GPCR) ligands, including serotonin (5-HT) and dopamine receptor modulators.[1]

The specific 3-chloro-5-methoxy substitution pattern on the phenyl ring introduces unique
electronic and steric vectors, often utilized to optimize metabolic stability (blocking metabolic
soft spots) or to probe hydrophobic pockets in target proteins.[1]

Molecular Weight Analysis
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For precise analytical characterization (LC-MS/HRMS), distinction between the Average
Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for mass
spectrometry identification) is critical.

Parameter Value Calculation Basis

Chemical Formula C12H16CINO Stoichiometric composition

Weighted average of natural

Average Molecular Weight 225.72 g/mol )
isotope abundance
Monoisotopic Mass 225.0920 Da Based on 12C, 1H, 35Cl, 14N, 160
Protonated species observed
Exact Mass (M+H)* 226.0993 Da ) -
in positive ESI-MS
CAS Number 1783405-60-6 Unique Chemical Identifier

Structural Descriptors & Properties

 Lipophilicity (cLogP): ~2.8 (Predicted). The chloro- substituent increases lipophilicity relative
to the methoxy- analogue, enhancing membrane permeability.[1]

o Acidity (pKa): ~9.8 (Piperidine Nitrogen). The molecule exists predominantly as a cationic
ammonium species at physiological pH (7.4).

« Topological Polar Surface Area (TPSA): 21.3 A2 (Low TPSA suggests excellent blood-brain
barrier penetration potential).[1]

Synthetic Methodology

Expert Insight: While direct reduction of pyridines is possible, it often yields mixtures or requires
harsh conditions. The most robust, scalable route for 4-arylpiperidines with specific substitution
patterns (like 3-Cl, 5-OMe) is the Suzuki-Miyaura Coupling strategy.[1] This approach allows for
the convergent assembly of the biaryl-like core under mild conditions, preserving the halogen
handle.[1]

Representative Synthesis Protocol
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Route: Coupling of N-Boc-4-piperidone enol triflate with 3-chloro-5-methoxyphenylboronic acid,
followed by hydrogenation and deprotection.[1]

Step 1: Enol Triflate Formation[1]

o Reagents:N-Boc-4-piperidone, Lithium Diisopropylamide (LDA), N-Phenyl-
bis(trifluoromethanesulfonimide) (PhNTf2).[1]

e Conditions: THF, -78°C.

e Mechanism: Kinetic deprotonation of the ketone followed by trapping with the triflating agent
to form the vinyl triflate.

Step 2: Suzuki-Miyaura Coupling

e Reagents: Vinyl triflate (from Step 1), 3-Chloro-5-methoxyphenylboronic acid, Pd(dppf)Clz (5
mol%), K2COs.[1]

e Conditions: 1,4-Dioxane/Water (4:1), 80°C, 4 hours.

« Critical Control Point: Degas solvents thoroughly to prevent Pd oxidation and homocoupling
byproducts.[1]

e Outcome: Formation of the N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine
intermediate.[1]

Step 3: Selective Hydrogenation & Deprotection[1]
e Hydrogenation: Hz (1 atm), PtO2 (Adam's Catalyst) or Pd/C.

o Note: Care must be taken to avoid hydrodechlorination.[1] PtOz2 is often preferred over
Pd/C when aryl chlorides are present.[1] Alternatively, use Wilkinson's catalyst for
homogeneous reduction.

o Deprotection: 4M HCI in Dioxane or TFA/DCM.[1]

« |solation: Neutralize with NaOH to obtain the free base 4-(3-Chloro-5-
methoxyphenyl)piperidine.[1]
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Synthesis Workflow Diagram
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Reagent Tetrahydropyridine 2. HCl/Dioxane (Deprot 4-(3-Chloro-5-methoxyphenyl)
3-Cl-5-OMe-Phenyl |—---===""""" Intermediate piperidine
Boronic Acid

Click to download full resolution via product page

Figure 1: Convergent synthetic pathway via Suzuki-Miyaura cross-coupling, ensuring retention
of the aryl-chloride motif.[1]

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized material, the following analytical signatures must be
confirmed.

Proton NMR (*H-NMR) Expectations

Solvent: CDCIs or DMSO-de
e Aromatic Region (6.7 - 7.0 ppm):

o Expect a pattern of three distinct singlets (or narrow doublets, J ~ 2 Hz) due to the meta-
substitution pattern (1,3,5-substituents).

o Proton between Cl and OMe: ~6.7 ppm.[1]

o Proton between Cl and Alkyl: ~6.9 ppm.[1]

o Proton between OMe and Alkyl: ~6.8 ppm.[1]
o Methoxy Group: Strong singlet (3H) at 3.8 ppm.

 Piperidine Ring:
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o Methine (CH-Ar): Multiplet at ~2.6 ppm (tt, J ~ 12, 3.5 Hz).
o Alpha-Protons (N-CH2): Broad multiplets at ~3.2 ppm (eq) and ~2.7 ppm (ax).[1]

o Beta-Protons: Multiplets at ~1.8 ppm and ~1.6 ppm.[1]

« Amine Proton (NH): Broad singlet (variable shift depending on concentration/salt form),
typically ~2.0 ppm for free base.

Mass Spectrometry (LC-MS)
« lonization: Electrospray lonization (ESI+).

e Parent lon: Look for [M+H]* = 226.1.

 |sotope Pattern: The presence of Chlorine (3°Cl/3’Cl ratio ~3:1) provides a diagnostic "A+2"

peak.

o 226.1 (100%)

o 228.1 (~32%)

o Absence of this 3:1 pattern indicates loss of chlorine (hydrodechlorination impurity).

Medicinal Chemistry Context
Structural Activity Relationship (SAR) Logic

Why select the 3-Chloro-5-methoxy substitution?

o Metabolic Blocking: The chlorine atom at the 3-position blocks CYP450-mediated oxidation
at a typically reactive site on the phenyl ring.[1]

o Electronic Tuning: The electron-withdrawing Chlorine (-1 effect) and electron-donating
Methoxy (+M effect) create a unique dipole vector, influencing binding affinity in electrostatic
pockets of GPCRs (e.g., 5-HT2A, Dz receptors).[1]

o Conformational Bias: The 3,5-disubstitution creates a "flat" but wide steric profile, preventing
free rotation in tight binding pockets compared to a 4-substituted analogue.[1]
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Pathway Utility Diagram([7]
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Figure 2: SAR utility of the 3-chloro-5-methoxy motif in drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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